5-Methylimidazo[1,2-a]pyridin-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-methyl-3H-imidazo[1,2-a]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-6-3-2-4-7-9-8(11)5-10(6)7/h2-4H,5H2,1H3 |
InChI Key |
OMZUKYSKIQMIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=O)CN12 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Imidazo 1,2 a Pyridinones
Classic Cyclization Approaches for Imidazo[1,2-a]pyridine (B132010) Formation
Traditional methods for constructing the fused imidazo[1,2-a]pyridine ring system have long relied on cyclization reactions. These foundational strategies typically involve the step-wise formation of the key bonds that define the bicyclic structure.
One of the most fundamental and widely used methods for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable carbonyl compound, particularly α-halocarbonyls. nih.govmdpi.comnih.gov This reaction, often referred to as the Tschitschibabin reaction, proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine by the α-halocarbonyl compound. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. nih.gov
The versatility of this method allows for the introduction of various substituents on the final molecule, depending on the specific 2-aminopyridine and α-halocarbonyl reactants used. For instance, reacting 6-methyl-2-aminopyridine with ethyl bromopyruvate would be a direct route to an intermediate that can be converted to 5-methylimidazo[1,2-a]pyridin-2(3H)-one. While effective, this method has limitations, including the lachrymatory nature and limited commercial availability of many α-halocarbonyl compounds. mdpi.comnih.gov
Recent advancements have focused on catalyst-free versions of this condensation, often employing eco-friendly techniques and solvents to improve the sustainability of the process. nih.gov Copper-catalyzed aerobic oxidative syntheses from 2-aminopyridines and acetophenones have also been developed, broadening the range of compatible functional groups. organic-chemistry.org
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis
| 2-Aminopyridine Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Bromoacetophenones | K₂CO₃, DMF, Room Temp | 2-Phenylimidazo[1,2-a]pyridines | nih.gov |
| 2-Aminopyridine | Ethyl bromopyruvate | Reflux, Ethanol (B145695) | Intermediates for RSV inhibitors | nih.gov |
| 2-Aminopyridines | Acetophenones | CuI, Air (Oxidant) | Substituted Imidazo[1,2-a]pyridines | organic-chemistry.org |
Intramolecular Cyclization Pathways
Intramolecular cyclization strategies offer another robust route to the imidazo[1,2-a]pyridine core. These methods involve preparing a substituted pyridine (B92270) precursor that already contains the necessary atoms for the imidazole (B134444) ring, which is then formed in a subsequent ring-closing step. researchgate.net
One such approach involves the intramolecular transamidation of an α-enamine ester intermediate. unipa.it Another pathway is the intramolecular Michael addition, where the pyridine endocyclic nitrogen acts as a nucleophile in a regioselective 5-exo trig cyclization. acs.org More recently, methods involving the near UV light-induced cyclization of azirinylpyridinium salts have been developed, providing an efficient one-pot synthesis from 2-bromoazirines and pyridines. researchgate.netnih.gov These pathways are valuable for creating specific substitution patterns that might be difficult to achieve through direct condensation methods.
A plausible mechanism for forming the imidazo[1,2-a]pyridinone ring could involve the cyclization of an N-2-pyridinyl-glycine derivative. unipa.it This precursor, upon treatment with a dehydrating agent or catalyst, can undergo intramolecular cyclization to form the desired bicyclic lactam structure.
Multicomponent Reaction Protocols for Imidazo[1,2-a]pyridinone Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. mdpi.com This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.com
The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a prominent isocyanide-based MCR and one of the most effective methods for synthesizing 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.orgsciforum.net This three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.com The reaction is typically catalyzed by a Lewis or Brønsted acid, such as Sc(OTf)₃, Yb(OTf)₃, or even greener catalysts like ammonium (B1175870) chloride. mdpi.combeilstein-journals.org
The reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the isocyanide. An intramolecular cyclization follows, where the endocyclic nitrogen of the pyridine ring traps the resulting nitrilium ion intermediate, leading to the fused heterocyclic scaffold. mdpi.com The versatility of the GBBR allows for wide variation in all three components, making it a powerful tool for generating diverse imidazo[1,2-a]pyridine derivatives. beilstein-journals.orgorganic-chemistry.org The resulting 3-amino group can be further modified or removed, providing a strategic entry point to structures like imidazo[1,2-a]pyridinones.
Table 2: Optimization of the Groebke–Blackburn–Bienaymé Reaction
| Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-(diphenylamino)benzaldehyde | tert-butyl isocyanide | NH₄Cl (10) | EtOH | 60 °C | 67% | mdpi.com |
| 2-azidobenzaldehyde | tert-butyl isocyanide | NH₄Cl (20) | MeOH | Room Temp | Moderate | mdpi.com |
| Furfuraldehyde | Various isocyanides | Yb(OTf)₃ (8) | DCM/MeOH | 100 °C (µw) | 89–98% | beilstein-journals.org |
Aza-Friedel–Crafts Reactions for C3-Alkylation
While not a primary method for ring formation, the aza-Friedel–Crafts reaction is a powerful strategy for the derivatization of pre-formed imidazo[1,2-a]pyridines, particularly at the C3 position. mdpi.comresearchgate.net This reaction involves the electrophilic substitution of a hydrogen atom on the electron-rich imidazole ring.
Recently, a three-component aza-Friedel–Crafts reaction has been developed for the direct synthesis of C3-alkylated imidazo[1,2-a]pyridines. dntb.gov.uanih.gov This method utilizes an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid like Yttrium(III) triflate (Y(OTf)₃). mdpi.comresearchgate.net The reaction proceeds without the need for an inert atmosphere and demonstrates excellent functional group tolerance and high atomic economy. nih.govresearchgate.net This approach is highly valuable for introducing specific side chains at the C3 position, which is crucial for modulating the biological activity and physical properties of the core structure.
Green Chemistry Approaches in Imidazo[1,2-a]pyridinone Synthesis
In line with the growing importance of sustainable chemistry, numerous green methodologies have been applied to the synthesis of imidazo[1,2-a]pyridines. eurekaselect.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. scielo.br
Key green strategies include:
Microwave-Assisted Synthesis: Microwave irradiation often accelerates reaction rates, reduces side product formation, and improves yields. mdpi.comsciforum.net The GBBR, for example, can be performed efficiently under microwave heating, significantly shortening reaction times. beilstein-journals.org
Use of Green Solvents: Water has been successfully employed as a solvent for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.net For instance, a Cu(II)–ascorbate catalyzed domino A³-coupling reaction proceeds efficiently in aqueous micellar media. acs.org Ethanol is another commonly used green solvent. mdpi.comsciforum.net
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions. An ultrasound-assisted, metal-free method for C-H functionalization of ketones has been developed to produce imidazo[1,2-a]pyridines in water. organic-chemistry.orgorganic-chemistry.org
Mechanochemistry: Solvent-free synthesis using mechanical force (e.g., grinding or ball-milling) represents a highly sustainable approach. The preparation of 2-phenylimidazo[1,2-α]pyridine has been demonstrated using manual grinding and vortex mixing, avoiding the need for any solvent. scielo.br
Use of Benign Catalysts: Replacing hazardous and expensive metal catalysts with greener alternatives is a major focus. Ammonium chloride is an inexpensive, mild, and effective catalyst for the GBBR. mdpi.comsciforum.net The use of air as a benign oxidant in copper-catalyzed reactions is another example of a greener approach. organic-chemistry.org
These green methods not only reduce the environmental footprint of the synthesis but can also offer advantages in terms of cost-effectiveness, safety, and scalability. eurekaselect.comorganic-chemistry.org
Catalyst-Free and Solvent-Free Methodologies
The pursuit of green chemistry has led to the development of synthetic protocols that minimize or eliminate the use of catalysts and hazardous solvents. A highly efficient and facile method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones without the need for a catalyst or solvent. amazonaws.com While this method has been broadly applied, the synthesis of this compound would necessitate the use of 6-methyl-2-aminopyridine as the starting material. The reaction proceeds by heating a mixture of the appropriately substituted 2-aminopyridine and an α-halocarbonyl compound. amazonaws.com
This approach offers significant advantages, including a simple experimental procedure, short reaction times, and high yields, making it an attractive and environmentally friendly strategy. amazonaws.com The general applicability of this method to various substituted 2-aminopyridines suggests its feasibility for the synthesis of the target 5-methyl derivative.
Utilization of Sustainable Catalytic Systems (e.g., Ionic Liquids, CsF-Celite)
Sustainable catalytic systems offer an alternative to traditional methods, often providing enhanced reaction rates and easier product separation. Ionic liquids, in particular, have gained attention as "green" recyclable alternatives to volatile organic solvents. For instance, the use of 1-butylpyridinium tetrafluoroborate ([BPy]BF4) has been shown to accelerate the cyclocondensation of α-tosyloxyketones with 2-aminopyridine, leading to improved yields. aston.ac.uk The application of this methodology to 6-methyl-2-aminopyridine would be a viable route to this compound.
Another sustainable approach involves the use of solid-supported catalysts. While specific examples for the synthesis of this compound are not prevalent in the literature, the use of catalysts like CsF-Celite has been documented for related heterocyclic syntheses, suggesting a potential avenue for exploration in the synthesis of the target compound.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. This section details the application of transition metal-catalyzed C-H functionalization and cross-coupling reactions in the synthesis and functionalization of the imidazo[1,2-a]pyridine framework.
C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool for the modification of heterocyclic cores, avoiding the need for pre-functionalized starting materials. An effective metal-free approach for the direct methylation of imidazo[1,2-a]pyridines and quinoxalin-2(1H)-ones has been described, utilizing peroxides as both the radical initiator and the methyl source. rsc.org This method provides moderate to good yields of methylated products and proceeds via a proposed free radical mechanism. rsc.org The site-selectivity of this reaction on the imidazo[1,2-a]pyridin-2(3H)-one scaffold would be a critical factor in its application for the synthesis of the 5-methyl derivative. Research has shown that C-H functionalization at the C5 position of imidazo[1,2-a]pyridines is achievable, although less common than functionalization at the C3 position. nih.gov
Table 1: Examples of Peroxide-Mediated C-H Methylation of Imidazo[1,2-a]pyridines
| Entry | Substrate | Peroxide | Yield (%) | Reference |
| 1 | Imidazo[1,2-a]pyridine | Di-tert-butyl peroxide (DTBP) | 75 | rsc.org |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | Dicumyl peroxide (DCP) | 82 | rsc.org |
| 3 | 7-Methylimidazo[1,2-a]pyridine | tert-Butyl hydroperoxide (TBHP) | 68 | rsc.org |
Cross-Coupling Reactions for Imidazo[1,2-a]pyridine Functionalization
Cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are indispensable methods for the formation of carbon-carbon bonds. These reactions are widely used for the functionalization of heterocyclic compounds. The synthesis of this compound via a cross-coupling strategy would likely involve the coupling of a 5-halo-imidazo[1,2-a]pyridin-2(3H)-one with a methylating agent.
The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organic halide, is a particularly versatile method. nih.gov For the synthesis of the target compound, this would entail the reaction of 5-bromo- or 5-iodoimidazo[1,2-a]pyridin-2(3H)-one with a methylboronic acid or its ester. The Stille reaction, which couples an organotin compound with an organic halide, offers an alternative palladium-catalyzed route. wikipedia.org
Table 2: General Conditions for Suzuki-Miyaura and Stille Cross-Coupling Reactions
| Reaction | Catalyst | Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(PPh3)4, Pd(OAc)2 | PPh3, SPhos | K2CO3, Cs2CO3 | Toluene, Dioxane |
| Stille | Pd(PPh3)4, Pd2(dba)3 | PPh3, AsPh3 | - | Toluene, THF |
Advanced Synthetic Transformations
Beyond the fundamental methods of ring construction and functionalization, advanced synthetic transformations offer unique pathways to complex heterocyclic structures. The Sandmeyer reaction, a classic method for the conversion of an amino group to a variety of functionalities, has found modern applications in the synthesis of imidazo[1,2-a]pyridinones.
Sandmeyer Reaction Applications
The Sandmeyer reaction provides a powerful tool for the transformation of aryl diazonium salts into a wide range of substituted aromatic compounds. wikipedia.org A notable application in the context of imidazo[1,2-a]pyridinones is the reaction of N-(prop-2-yn-1-ylamino)pyridines. This reaction proceeds efficiently under mild conditions to yield (E)-exo-halomethylene bicyclic pyridones. rsc.orgnih.gov
To synthesize this compound using this methodology, one would start with 6-methyl-N-(prop-2-yn-1-yl)pyridin-2-amine. The subsequent Sandmeyer reaction, involving diazotization followed by treatment with a copper(I) halide, would lead to the formation of the desired 5-methyl substituted bicyclic pyridone. nih.gov This two-step sequence represents a practical and efficient route to the target molecule. rsc.org
Photochemical Synthesis of Imidazo[1,2-a]pyridine Derivatives
Photochemical synthesis offers an eco-friendly and powerful tool for the formation and functionalization of the imidazo[1,2-a]pyridine core. These methods utilize light energy to induce chemical reactions, often under mild conditions and without the need for harsh reagents.
One prominent approach involves the direct functionalization of the pre-existing imidazo[1,2-a]pyridine skeleton. Visible-light photoredox catalysis has been successfully employed for C-H functionalization. For instance, the C-H alkylation of the imidazo[1,2-a]pyridine ring system can be achieved using N-hydroxyphthalimide esters as alkylating agents with eosin Y as an organic photocatalyst. This strategy is effective for introducing primary, secondary, and tertiary alkyl groups, with yields reaching up to 86%. nih.gov Similarly, regioselective trifluoromethylation and perfluoroalkylation at the C3 position have been developed using various photocatalysts, including 4,4′-dimethoxybenzophenone and others, providing access to fluorinated derivatives. nih.gov
Another key photochemical strategy focuses on the construction of the heterocyclic framework itself. An efficient one-pot synthesis has been developed from 2-bromoazirines and pyridines. acs.orgnih.govacs.org This method proceeds in two steps: first, the formation of an intermediate (2H-azirin-2-yl)pyridinium bromide salt, followed by a dehydrobrominative cyclization induced by near UV light (395 nm LED) to yield the imidazo[1,2-a]pyridine product. acs.orgnih.govacs.org This process can be performed without catalysts or other reagents, highlighting its efficiency and atom economy. osi.lv
Table 1: Examples of Photochemical Syntheses of Imidazo[1,2-a]pyridine Derivatives
| Reaction Type | Starting Materials | Photocatalyst/Conditions | Key Features | Yields | Reference(s) |
|---|---|---|---|---|---|
| Core Synthesis | 2-Bromoazirines, Pyridines | Near UV light (395 nm LED) | One-pot, catalyst-free cyclization | Moderate to Excellent | acs.orgacs.org |
| C-H Alkylation | Imidazo[1,2-a]pyridines, N-hydroxyphthalimide esters | Eosin Y, TfOH | Functionalization of the aryl part | Up to 86% | nih.gov |
| C3-Trifluoromethylation | Imidazo[1,2-a]pyridines, Langlois' reagent | 4,4′-dimethoxybenzophenone | Regioselective C-H functionalization | 42% | nih.gov |
| C3-Azolylation | Imidazo[1,2-a]pyridines, 2-Bromoazoles | [Ir(ppy)₂(dtbbpy)]PF₆, Blue LED | Installation of azole nucleus | 28-79% | nih.gov |
Rearrangement Reactions
Rearrangement reactions provide a pathway to novel molecular scaffolds by reorganizing the atomic connectivity of a starting material. In the context of imidazo[1,2-a]pyridinone synthesis, a notable example involves a tandem sequence incorporating a chromone-to-chromanone rearrangement.
A one-pot, catalyst-free synthesis of complex chromeno-imidazo-pyridinone derivatives has been developed. thieme-connect.com This process is initiated by the reaction of 3-[(2-hydroxyphenyl)-3-oxoprop-1-en-1-yl]chromones with ethane-1,2-diamine. The reaction cascade involves three key steps:
An initial aza-Michael addition.
A crucial chromone-to-chromanone rearrangement.
A final heterocyclization step.
This tandem sequence efficiently constructs polyheterocyclic systems that incorporate the imidazo[1,2-a]pyridinone core at room temperature, demonstrating the power of rearrangement reactions to build molecular complexity in a single operation. thieme-connect.com
Table 2: Rearrangement-Based Synthesis of Imidazo[1,2-a]pyridinone Derivatives
| Reaction Name | Starting Materials | Key Steps | Conditions | Product Type | Reference(s) |
|---|
| Tandem Aza-Michael/ Rearrangement/ Heterocyclization | 3-[(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]chromones, Ethane-1,2-diamine | 1. Aza-Michael addition 2. Chromone-to-chromanone rearrangement 3. Heterocyclization | Room temperature, catalyst-free | Chromeno-imidazo-pyridinone polyheterocycles | thieme-connect.com |
Oxidative/Reductive Cyclizations
Oxidative and reductive cyclizations are fundamental strategies for synthesizing imidazo[1,2-a]pyridines, often involving the formation of key C-N bonds under controlled redox conditions.
Oxidative Cyclizations
Oxidative cyclization methods frequently utilize an external oxidant to facilitate the ring-closing step. A widely used approach is the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and various carbonyl compounds. organic-chemistry.org Using copper(I) iodide (CuI) as a catalyst and air as the terminal oxidant, this method is compatible with a broad range of functional groups. organic-chemistry.org A similar copper-catalyzed one-pot procedure allows for the reaction of aminopyridines with nitroolefins, again using air as the sustainable oxidant. organic-chemistry.orgorganic-chemistry.org The mechanism is proposed to involve a Michael addition followed by several oxidative steps. organic-chemistry.org
Metal-free oxidative systems have also been developed. A combination of flavin and iodine can catalyze an aerobic oxidative C-N bond-forming process, providing a facile route to the imidazo[1,2-a]pyridine scaffold. organic-chemistry.org Furthermore, electrochemical methods offer a green alternative. An electrochemical amination tandem cyclization of ketones with 2-aminopyridines has been achieved using catalytic hydriodic acid as a redox mediator in an undivided cell, avoiding the need for external chemical oxidants. researchgate.net
Reductive Cyclizations
Reductive cyclization typically involves the intramolecular cyclization of a precursor where one of the functional groups is reduced in situ to trigger ring formation. One common strategy is the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines, which can be catalyzed by iodine with aqueous hydrogen peroxide serving as the terminal oxidant. nih.gov This reaction is believed to proceed through a Michael addition of the 2-aminopyridine to the nitroalkene, followed by cyclization and subsequent oxidation. nih.gov
Table 3: Examples of Oxidative/Reductive Cyclization Strategies
| Method Type | Starting Materials | Catalyst/Mediator | Oxidant/Reductant | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Oxidative | 2-Aminopyridines, Acetophenones | CuI | Air | Broad functional group tolerance | organic-chemistry.org |
| Oxidative | 2-Aminopyridines, Nitroolefins | CuBr | Air | Green, one-pot procedure | organic-chemistry.orgorganic-chemistry.org |
| Oxidative | Aminopyridines, Ketones, Thiols | Flavin, Iodine | Air | Dual organocatalytic system | organic-chemistry.org |
| Oxidative | Ketones, 2-Aminopyridines | Hydriodic acid | Electricity | Electrochemical, high atom economy | researchgate.net |
| Oxidative | 2-Aminopyridines, Nitroalkenes | Iodine | H₂O₂ (aqueous) | Environmentally friendly conditions | nih.gov |
Mechanistic Investigations in Imidazo 1,2 a Pyridinone Chemistry
Elucidation of Reaction Mechanisms for Synthetic Pathways
The synthesis of the imidazo[1,2-a]pyridin-2(3H)-one core can be achieved through several strategic pathways. Mechanistic studies of these routes provide critical insights into reaction optimization and the prediction of product formation. While direct mechanistic studies on 5-Methylimidazo[1,2-a]pyridin-2(3H)-one are not extensively reported, plausible mechanisms can be inferred from studies on closely related imidazo[1,2-a]pyridine (B132010) derivatives.
Nucleophilic Substitution and Cyclodehydration Sequences
A prevalent and classical method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, followed by cyclization. researchgate.netnih.gov For the synthesis of this compound, this would typically involve the reaction of 6-methyl-2-aminopyridine with an α-haloacetic acid derivative, such as ethyl bromoacetate.
The proposed mechanism commences with the nucleophilic attack of the exocyclic amino group of 6-methyl-2-aminopyridine on the electrophilic carbon of the α-haloacetate. This initial step is a standard SN2 reaction, leading to the formation of an N-(pyridin-2-yl)glycine ester intermediate. The subsequent and often rate-determining step is an intramolecular cyclodehydration. Under the influence of heat or a dehydrating agent, the endocyclic pyridine (B92270) nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of a molecule of water and alcohol to yield the fused bicyclic system of this compound. The regioselectivity of this reaction is generally high, with the cyclization occurring at the endocyclic nitrogen to form the six-membered ring fused to the imidazole (B134444). organic-chemistry.org
Table 1: Key Steps in Nucleophilic Substitution and Cyclodehydration
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of 2-amino-6-methylpyridine (B158447) on ethyl bromoacetate | Ethyl 2-((6-methylpyridin-2-yl)amino)acetate |
| 2 | Intramolecular nucleophilic attack of the pyridine nitrogen on the ester carbonyl | Tetrahedral intermediate |
| 3 | Elimination of ethanol (B145695) and water | This compound |
Michael Addition and Subsequent Ring Closures
The construction of the imidazo[1,2-a]pyridinone ring can also be envisioned through a Michael addition pathway, particularly when α,β-unsaturated carbonyl compounds are used as starting materials. wikipedia.org In a potential synthetic route to a derivative of this compound, 2-amino-6-methylpyridine could react with an appropriate Michael acceptor.
The mechanism is initiated by the conjugate addition of the amino group of 2-amino-6-methylpyridine to the β-carbon of an α,β-unsaturated carbonyl compound. This 1,4-addition, or Michael addition, results in the formation of an enolate intermediate, which then tautomerizes to the more stable keto form. Subsequent intramolecular cyclization, similar to the final steps of the nucleophilic substitution pathway, would involve the attack of the pyridine nitrogen on a carbonyl group, followed by dehydration to afford the bicyclic imidazo[1,2-a]pyridinone ring system. The success of this approach is highly dependent on the nature of the substituents on the Michael acceptor.
Knoevenagel Condensation Mechanistic Studies
The Knoevenagel condensation provides another versatile route to functionalized imidazo[1,2-a]pyridines and, by extension, could be adapted for the synthesis of imidazo[1,2-a]pyridin-2(3H)-one derivatives. wikipedia.org This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone.
In a plausible scenario for forming a precursor to the target molecule, a Knoevenagel condensation could be employed to generate a key intermediate. For instance, the reaction of a substituted pyridine with an active methylene compound in the presence of a base would lead to a pyridinylidene derivative. A subsequent intramolecular cyclization would then form the imidazo[1,2-a]pyridine ring. Mechanistic studies on related systems suggest that the reaction proceeds through the formation of a carbanion from the active methylene compound, which then undergoes a nucleophilic addition to a carbonyl group, followed by dehydration. nih.govacs.org The final ring-closing step would again involve the nucleophilic character of the pyridine nitrogen.
Mechanistic Probes for Biological Interactions
The biological activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to interact with specific biological macromolecules, such as enzymes and receptors. Mechanistic studies in this area are vital for understanding their pharmacological effects.
Enzyme Inhibition Mechanism Studies
Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of various enzymes. nih.govnih.gov While specific kinetic studies on this compound are scarce, the general mechanisms of enzyme inhibition by related compounds can be explored. These compounds can act as competitive, non-competitive, or uncompetitive inhibitors.
Kinetic analyses, such as the construction of Lineweaver-Burk plots, are instrumental in elucidating the mode of inhibition. For a competitive inhibitor, the compound would bind to the active site of the enzyme, competing with the natural substrate. This would result in an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). A non-competitive inhibitor would bind to an allosteric site, affecting the catalytic activity without preventing substrate binding, leading to a decrease in Vmax with no change in Km. An uncompetitive inhibitor would bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. The specific interactions, such as hydrogen bonding or hydrophobic interactions between the imidazo[1,2-a]pyridinone scaffold and the amino acid residues of the enzyme's active or allosteric site, would dictate the inhibitory mechanism.
Table 2: Potential Enzyme Inhibition Mechanisms for Imidazo[1,2-a]pyridinone Derivatives
| Inhibition Type | Binding Site | Effect on Km | Effect on Vmax |
| Competitive | Active Site | Increases | No Change |
| Non-competitive | Allosteric Site | No Change | Decreases |
| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |
Receptor Binding Mechanism Studies (e.g., with BSA)
The interaction of small molecules with transport proteins like bovine serum albumin (BSA) is a critical aspect of their pharmacokinetic profile. Fluorescence quenching studies are commonly employed to investigate the binding mechanism of compounds with BSA. nih.govnih.gov The intrinsic fluorescence of BSA, primarily due to its tryptophan and tyrosine residues, can be quenched upon binding of a ligand.
By analyzing the fluorescence quenching data using the Stern-Volmer equation, the nature of the quenching (static or dynamic) can be determined. Static quenching involves the formation of a ground-state complex between the quencher and the fluorophore, while dynamic quenching results from collisional encounters. Temperature-dependent fluorescence measurements can further distinguish between these mechanisms. The binding constant (Kb) and the number of binding sites (n) can be calculated, providing quantitative information about the affinity of the compound for BSA. nih.gov Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes can also be determined to understand the primary forces driving the interaction (e.g., hydrophobic interactions, hydrogen bonds, or van der Waals forces). researchgate.netnih.gov For an imidazo[1,2-a]pyridinone derivative, the planar heterocyclic system could intercalate into hydrophobic pockets of BSA, with the methyl and carbonyl groups potentially forming specific hydrogen bonds or van der Waals interactions. researchgate.net
Table 3: Parameters from BSA Binding Studies
| Parameter | Information Provided |
| Stern-Volmer quenching constant (KSV) | Efficiency of quenching |
| Binding constant (Kb) | Affinity of the ligand for the protein |
| Number of binding sites (n) | Stoichiometry of the interaction |
| Thermodynamic parameters (ΔG, ΔH, ΔS) | Spontaneity and driving forces of binding |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridinone Derivatives
Impact of Substituent Patterns on Biological Potency
The biological potency of imidazo[1,2-a]pyridine (B132010) derivatives is profoundly influenced by the pattern of substitution on the core scaffold. Research has shown that modifications at positions C2, C3, C6, and C8 are particularly critical for modulating activity.
For antitubercular agents, optimization of an imidazo[1,2-a]pyridine amide series demonstrated that the amide linker and the nature of the amine component are crucial for activity against Mycobacterium tuberculosis. nih.gov Specifically, the linearity and lipophilicity of the amine portion play a significant role in enhancing both in vitro and in vivo efficacy. nih.gov
In the context of antiviral activity against herpesviruses, a series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines were synthesized. nih.gov The studies highlighted that variations of the 2-aryl and 3-heteroaryl groups, along with other substituents on the imidazopyridine core, have substantial effects on antiviral potency. nih.gov Similarly, for activity against human cytomegalovirus (HCMV), the nature of the substituent at the C-2 position was found to be a strong determinant of antiviral efficacy. nih.gov
For anticancer applications, a scaffold hopping strategy was used to develop covalent inhibitors targeting KRAS G12C. This led to the synthesis of novel imidazo[1,2-a]pyridine derivatives where the core scaffold proved suitable for the development of these targeted agents. rsc.org
The following table summarizes the impact of substituent patterns on the biological potency of selected imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors. rjpbr.com
Role of Specific Functional Groups in Modulating Activity
The introduction of halogens and alkyl groups at various positions of the imidazo[1,2-a]pyridine ring system is a key strategy for fine-tuning biological activity.
Halogenation has been shown to be particularly effective. In the development of ligands for detecting beta-amyloid plaques, iodo and bromo derivatives of 2-(4'-dimethylaminophenyl)-imidazo[1,2-a]pyridine displayed high binding affinities. nih.gov The position of the halogen can be critical; for instance, C3-brominated imidazo[1,2-α]pyridines can be synthesized with high efficiency and regioselectivity. researchgate.net Furthermore, the introduction of a fluorine atom onto a piperidine (B6355638) substituent of an imidazo[1,2-a]pyridine derivative led to reduced metabolic clearance and significantly improved oral bioavailability in preclinical models. nih.gov Studies on C3-alkylation have shown that 2-phenyl imidazo[1,2-a]pyridines bearing halogen groups (fluoro, chloro, and bromo) on the C2 benzene (B151609) ring smoothly yield the desired products in good yields. nih.gov
Alkyl substituents also play a significant role. In one study, substitutions with hydrogen or methyl groups on a dihydropyrrole moiety attached to the imidazo[1,2-a]pyridine scaffold enhanced antibacterial activity, whereas larger ethyl or phenyl groups were detrimental. nih.gov For C3-alkylation reactions, 2-phenyl imidazo[1,2-a]pyridines with an electron-donating methyl group on the pyridine (B92270) ring showed good tolerance and furnished the corresponding alkylation products in high yields. nih.gov
The incorporation of aromatic and heteroaromatic ring systems is a common and effective strategy in the design of biologically active imidazo[1,2-a]pyridine derivatives.
The antiviral activity of these compounds is strongly influenced by the nature of the substituent at the C-2 position. nih.gov For example, a series of potent anti-herpesvirus agents featured a 2-aryl group and a 3-pyrimidyl group, indicating the importance of these specific aromatic and heteroaromatic systems for activity. nih.gov The synthesis of various 2-substituted imidazo[1,2-a]pyridines, including a 2-biphen-4-ylimidazopyridine, confirmed that antiviral activity against human cytomegalovirus was heavily dependent on the C-2 substituent. nih.gov
Furthermore, the imidazo[1,2-a]pyridine scaffold can be linked to other heterocyclic systems, such as 1,2,3-triazoles, to create bis-heterocyclic compounds. These hybrid molecules are of great interest in medicinal chemistry due to their potential for enhanced biological activity and improved stability. mdpi.com
Hydrogen bonding plays a crucial role in the interaction of imidazo[1,2-a]pyridine derivatives with their biological targets. In the design of selective COX-2 inhibitors, a methylsulfonyl pharmacophore was incorporated into the structure. rjpbr.com Molecular modeling revealed that this group fits into a secondary pocket of the COX-2 active site, forming critical hydrogen bonds with Arg-513 and His-90 residues. rjpbr.com These interactions are believed to be a key determinant of the compounds' potency and selectivity. rjpbr.com
In a different context, imidazo[1,2-a]pyridine derivatives were specifically designed to include a hydroxyaryl unit capable of forming an intramolecular hydrogen-bonded seven-membered ring. nih.gov Certain compounds in this series were found to form this intramolecular hydrogen bond in the crystalline state, which resulted in efficient excited-state intramolecular proton transfer (ESIPT) luminescence. nih.gov This highlights how hydrogen bonding can be engineered to control not only biological but also photophysical properties.
Lead Optimization Strategies via Structural Modifications
Lead optimization is a critical phase in drug discovery that involves systematically modifying a lead compound to improve its pharmacological profile. Several studies on imidazo[1,2-a]pyridine derivatives illustrate effective optimization strategies.
One notable example is the optimization of a series of imidazo[1,2-a]pyridine amides as anti-tuberculosis agents, which led to the identification of the clinical candidate Q203. nih.gov The optimization process focused on the amide linker and the amine component, finding that increased linearity and lipophilicity were key to improving the pharmacokinetic profile and in vivo efficacy, resulting in significant reduction of bacterial load in mouse models. nih.gov
In the pursuit of anticancer agents targeting the STAT3 signaling pathway, a systematic structural optimization of imidazo[1,2-a]pyridine derivatives was undertaken to enhance metabolic stability. nih.gov This led to the discovery of an inhibitor that demonstrated significant effects on inhibiting the growth, migration, and invasion of human gastric cancer cells. nih.gov
Another successful optimization strategy involved the development of potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFR). nih.gov Initial lead compounds were refined by incorporating a constrained secondary amine to boost selectivity. Further modifications, specifically the integration of a fluorine-substituted piperidine, resulted in a significant reduction of P-glycoprotein (Pgp) mediated efflux and a marked improvement in oral bioavailability. nih.gov
The following table presents data from the lead optimization of imidazo[1,2-a]pyridine amides for anti-tuberculosis activity. nih.gov
Computational Chemistry and Molecular Modeling of Imidazo 1,2 a Pyridinones
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations offer deep insights into the electronic characteristics of molecules, which are fundamental to their reactivity and intermolecular interactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For imidazo[1,2-a]pyridinone derivatives, DFT has been employed to analyze various molecular properties.
Frontier Molecular Orbitals (FMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for understanding the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. These maps visually represent the electrostatic potential on the electron density surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to characterize the nature of chemical bonds within a molecule. By analyzing the topological properties of the electron density, such as bond critical points, one can distinguish between covalent and non-covalent interactions.
Reduced Density Gradient (RDG): The RDG method is employed to visualize and analyze non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are critical for understanding ligand-receptor binding.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active sites of proteins. nih.govnih.gov
Binding Affinity Predictions for Enzyme Active Sites
Molecular docking studies have been instrumental in predicting the binding affinities of imidazo[1,2-a]pyridinone derivatives with various enzyme active sites.
PI3Kα: Docking analysis of certain imidazo[1,2-a]pyridine (B132010) derivatives with the PI3Kα isoform has revealed key interactions. For instance, hydrogen bonds can form between the nitrogen atom on the imidazo[1,2-a]pyridine ring and amino acid residues like Valine 851 in the hinge region. sci-hub.cat Additional hydrogen bonds can also be observed with residues such as Aspartate 810, Tyrosine 836, and Lysine 802. sci-hub.cat
HIV Reverse Transcriptase: Imidazol-5-one analogs have been investigated as potential inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Computational docking studies suggest that these compounds can form hydrogen bonds with amino acid residues like Lysine 101 and engage in hydrophobic interactions with Tyrosine 188, Tyrosine 181, Tryptophan 229, and Tyrosine 318, which are crucial for protein-ligand interaction. nih.gov
RET Kinase: In silico analysis of docking models with RET kinase constructs has been used to guide the optimization of inhibitors. nih.gov For example, modifications at the C5 position of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold were hypothesized to improve selectivity against KDR by leveraging specific interactions within the RET binding pocket. nih.gov The binding affinity of potential inhibitors towards RET kinase has been evaluated, with some compounds showing promising binding energies. researchgate.net
| Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (Example) |
| PI3Kα | Val851, Asp810, Tyr836, Lys802 sci-hub.cat | - |
| HIV Reverse Transcriptase | Lys101, Tyr188, Tyr181, Trp229, Tyr318 nih.gov | IC50 in the range of 1.76-3.88 μM for some analogs nih.gov |
| RET Kinase | - | Binding energy of –8.7 kcal/mol for a related aniline (B41778) derivative researchgate.netdnu.dp.ua |
This table provides examples of interacting residues and binding affinities based on available research. The specific interactions and affinities can vary significantly depending on the exact chemical structure of the imidazo[1,2-a]pyridinone derivative.
Receptor Ligand Binding Mode Analysis
Molecular docking also elucidates the binding modes of ligands with various receptors, providing a structural basis for their observed biological activity.
hACE2 and Spike Protein: While direct docking studies of 5-Methylimidazo[1,2-a]pyridin-2(3H)-one with hACE2 and the SARS-CoV-2 spike protein are not prominently available, related heterocyclic compounds have been investigated as potential inhibitors of viral targets. For instance, pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones have been studied for their affinity against the COVID-19 main protease. nih.gov
Bovine Serum Albumin (BSA): The interaction of drug candidates with transport proteins like bovine serum albumin (BSA) is often studied to understand their pharmacokinetic properties. Molecular docking can predict the binding site and affinity of compounds to BSA.
Derivatization and Functionalization of the Imidazo 1,2 a Pyridinone Scaffold
Synthesis of Substituted Imidazo[1,2-a]pyridinone Analogues
The modification of the 5-Methylimidazo[1,2-a]pyridin-2(3H)-one core through the introduction of various substituents is a key strategy for modulating its physicochemical properties and biological activity.
Introduction of Heterocyclic Moieties (e.g., Oxadiazole, Triazole)
The incorporation of other heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, onto the imidazo[1,2-a]pyridine (B132010) framework can lead to compounds with enhanced biological profiles.
A notable example is the synthesis of 2-((5-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide derivatives. rasayanjournal.co.in This process involves the initial formation of 5-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, which is then reacted with a 2-chloro-N-phenylacetamide derivative in the presence of potassium carbonate in dimethylformamide (DMF). rasayanjournal.co.in This reaction proceeds at room temperature, and the resulting products can be isolated by precipitation in ice water followed by acidification. rasayanjournal.co.in This synthetic route provides a versatile method for introducing a variety of substituted phenylacetamide groups at the 2-position of the oxadiazole ring.
While direct examples of triazole introduction onto the this compound are not extensively documented, the synthesis of imidazopyridine-based 1,2,3-triazoles has been achieved through click chemistry. researchgate.net This approach typically involves the reaction of an azide-functionalized imidazopyridine with a terminal alkyne in the presence of a copper(I) catalyst. mdpi.com Such a strategy could be adapted to a suitably functionalized this compound to generate a library of triazole-containing derivatives. The combination of the imidazopyridine scaffold with the 1,2,3-triazole moiety is of significant interest as it can lead to hybrid molecules with enhanced biological activities. researchgate.net
Table 1: Synthesis of Oxadiazole Derivatives of 2-Methylimidazo[1,2-a]pyridine rasayanjournal.co.in
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |
| 6c | 4-Fluorophenyl | 62 | 206-208 |
| 6d | 4-Chlorophenyl | 60 | 228-230 |
Formation of Schiff Base Derivatives
Schiff bases, characterized by the azomethine group (-CH=N-), are valuable intermediates in organic synthesis and are known to possess a wide range of biological activities. tsijournals.com The formation of Schiff base derivatives of the imidazo[1,2-a]pyridine scaffold typically involves the condensation of an amino-substituted imidazopyridine with an appropriate aldehyde or ketone.
For instance, new Schiff's bases have been prepared by condensing 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehyde with various substituted anilines in the presence of a catalytic amount of glacial acetic acid. tsijournals.com The reaction is typically carried out in methanol (B129727) under reflux conditions. tsijournals.com This method allows for the introduction of a diverse range of substituents on the aniline (B41778) ring, thereby enabling the fine-tuning of the molecule's properties. The formation of the Schiff base is confirmed by the appearance of a characteristic band for the azomethine group in the IR spectrum. tsijournals.com
While the direct synthesis of Schiff bases from this compound is not explicitly detailed in the reviewed literature, the general principles suggest that an amino-functionalized derivative of this core could readily undergo condensation with various aldehydes to yield the corresponding Schiff bases. The synthesis of an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine has been reported, demonstrating the feasibility of forming Schiff bases from related heterocyclic amines. nih.govnih.gov
Table 2: Synthesis of Schiff's Bases of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehyde tsijournals.com
| Compound | Aniline Substituent |
| 3a | H |
| 3b | 4-Chloro |
| 3c | 4-Bromo |
| 3d | 4-Nitro |
| 3e | 4-Methyl |
| 3f | 4-Methoxy |
Scaffold Hybridization and Bioisosteric Replacements
Scaffold hybridization and bioisosteric replacement are powerful strategies in drug discovery for the optimization of lead compounds and the exploration of new chemical space. nih.gov
Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining similar biological activity. Imidazo[1,2-a]pyridines have been identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through a scaffold hopping approach from pyridones. nih.gov This highlights the potential of the imidazo[1,2-a]pyridine core to mimic the structural and electronic properties of other heterocyclic systems. A scaffold hopping strategy has also been employed to develop 2-arylideneimidazo[1,2-a]pyridinones as potent anticancer agents, starting from the natural product aurones. nih.gov
Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological properties. The imidazo[1,2-a]pyrimidine (B1208166) scaffold has been successfully used as a bioisosteric replacement for the triazolopyrimidine core in the development of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase. nih.gov This demonstrates the interchangeability of these nitrogen-containing heterocyclic systems in certain biological contexts. The replacement of pyridine-N-oxide with 2-difluoromethylpyridine has also been explored as a bioisosteric replacement strategy. nih.gov These principles can be applied to the this compound scaffold to design new analogues with improved properties.
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. nih.govnih.gov Multicomponent reactions (MCRs) are particularly well-suited for DOS as they allow for the rapid assembly of complex molecules from simple starting materials in a single step.
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a three-component reaction that provides an efficient route to substituted imidazo[1,2-a]pyridines. mdpi.com This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. By varying these three components, a large library of diverse imidazo[1,2-a]pyridine derivatives can be generated. This strategy has been combined with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a one-pot procedure to synthesize bis-heterocyclic compounds containing both imidazo[1,2-a]pyridine and 1,2,3-triazole moieties. mdpi.com This approach offers a powerful tool for creating molecular diversity around the imidazo[1,2-a]pyridine core.
These DOS strategies could be readily applied to a 6-amino-3-methylpyridin-2(1H)-one, which would be the precursor to the this compound scaffold, to generate a library of diverse analogues for biological screening. The ability to introduce multiple points of diversity in a single synthetic operation makes these methods highly attractive for drug discovery programs. nih.gov
Preclinical and in Vitro Biological Applications of Imidazo 1,2 a Pyridinones
Enzyme Inhibitory Profiles
While direct data for 5-Methylimidazo[1,2-a]pyridin-2(3H)-one is not available, the imidazo[1,2-a]pyridine (B132010) scaffold is a recognized pharmacophore with diverse biological activities, including anti-inflammatory and anticancer effects. researchgate.net
5-Lipoxygenase (5-LO) Inhibition
Research into the imidazo[1,2-a]pyridine scaffold has identified a novel class of 5-lipoxygenase (5-LO) inhibitors. nih.gov A study focused on the structure-activity relationships of these compounds highlighted a derivative, N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, as a potent 5-LO inhibitor with an IC₅₀ value of 0.16 μM in intact cells and 0.1 μM in a cell-free assay. nih.gov Another related compound, EP6, which is cyclohexyl-[6-methyl-2-(4-morpholin-4-yl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-amine, also demonstrated significant 5-LO inhibition with an IC₅₀ of 0.16 μM in intact polymorphonuclear leukocytes and 0.05 μM for the purified enzyme. documentsdelivered.com These findings suggest that the imidazo[1,2-a]pyridine core, particularly with a methyl group at the 6-position which is adjacent to the 5-position of the target compound, is a promising scaffold for 5-LO inhibition.
Table 1: 5-LO Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | IC₅₀ (intact cells) | IC₅₀ (cell-free) | Source |
|---|---|---|---|
| N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine | 0.16 µM | 0.1 µM | nih.gov |
| EP6 | 0.16 µM | 0.05 µM | documentsdelivered.com |
Cyclooxygenase-2 (COX-2) Inhibition
The imidazo[1,2-a]pyridine scaffold has been explored for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. A study on new imidazo[1,2-a]pyridine derivatives demonstrated that these compounds can act as selective COX-2 blockers. researchgate.net Another research effort focused on designing hybrid molecules incorporating imidazo[1,2-a]pyridine, trans-stilbene, and pyrazole (B372694) pharmacophores, which resulted in compounds with moderate to good selective COX-2 inhibitory activities. researchgate.net Furthermore, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized and evaluated, with one derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, showing a high potency with a COX-2 IC₅₀ of 0.07 µM and a selectivity index of 508.6. nih.gov These studies underscore the potential of the imidazo[1,2-a]pyridine core for developing selective COX-2 inhibitors.
Table 2: COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-2 IC₅₀ | Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) | Source |
|---|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 0.07 µM | 508.6 | nih.gov |
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | Not specified | High | nih.govnih.gov |
Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition
The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of phosphoinositide 3-kinase alpha (PI3Kα) inhibitors. semanticscholar.org Through fragment-growing strategies, researchers have designed and synthesized series of imidazo[1,2-a]pyridine derivatives and studied their structure-activity relationships. semanticscholar.org Modifications at the 3- and 6-positions of the imidazo[1,2-a]pyridine ring have led to the identification of potent PI3Kα inhibitors. semanticscholar.org For instance, a derivative containing a 1,2,4-oxadiazole (B8745197) group exhibited a potent PI3Kα inhibition with an IC₅₀ of 2 nM. nih.gov Additionally, a series of imidazo[1,2-a]pyrimidin-5(1H)-ones were designed as PI3K-beta selective inhibitors, demonstrating the versatility of this heterocyclic system in targeting PI3K isoforms.
Table 3: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class/Derivative | PI3Kα IC₅₀ | Source |
|---|---|---|
| Imidazo[1,2-a]pyridine with 1,2,4-oxadiazole group | 2 nM | nih.gov |
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | 0.67 µM | nih.gov |
Janus Kinase (JAK) Inhibition
While direct studies on the inhibition of Janus Kinases (JAKs) by this compound are not available, the broader class of nitrogen-containing heterocyclic compounds, including imidazo-fused pyridines, has been investigated for JAK inhibition. For example, a novel imidazo[1,2-a]pyridine derivative was found to suppress STAT3 phosphorylation, a downstream effector of the JAK-STAT pathway. This indirect evidence suggests that the imidazo[1,2-a]pyridine scaffold could potentially be developed into JAK inhibitors. However, more focused studies are required to establish a direct inhibitory profile.
Topoisomerase II Inhibition
There is no direct evidence in the reviewed literature of this compound or its close structural analogs acting as Topoisomerase II inhibitors. However, a class of compounds known as imidazoacridinones, which feature a different fused ring system but share the imidazole (B134444) moiety, have been shown to inhibit the catalytic activity of purified topoisomerase II. documentsdelivered.com These compounds stimulated the formation of cleavable complexes in vitro, a hallmark of topoisomerase II poisons. documentsdelivered.com This suggests that imidazole-containing fused heterocyclic systems have the potential for topoisomerase II inhibition, but specific investigation of the imidazo[1,2-a]pyridinone scaffold is needed.
RET Kinase Inhibition
No specific studies were found that evaluated the inhibitory activity of this compound or other imidazo[1,2-a]pyridinone derivatives against RET kinase. However, other kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold have been developed. For example, derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), another receptor tyrosine kinase. nih.gov Given the kinase-inhibitory potential of the imidazo[1,2-a]pyridine core, it is plausible that derivatives could be designed to target RET kinase, but this remains an area for future investigation.
Receptor Modulatory Activities
Research into the interaction of this compound with various receptors is required to understand its potential as a modulator of key signaling pathways in the central nervous system.
GABAA Receptor Agonism
There is no available scientific literature detailing the agonistic activity of this compound on the γ-aminobutyric acid type A (GABAA) receptor. Studies on the broader class of imidazo[1,2-a]pyridines and related fused heterocyclic systems like imidazo[1,2-a]pyrimidines and imidazo[1,2-b] jst.go.jpresearchgate.netnih.govtriazines have identified compounds that act as functionally selective agonists at the benzodiazepine (B76468) binding site of GABAA receptors, particularly targeting the α2 and α3 subunits. researchgate.netnih.govnih.gov However, specific data for the 5-methyl substituted ketone variant is absent.
Benzodiazepine Receptor Modulation
Information regarding the modulatory effects of this compound on the benzodiazepine receptor is not documented in the current scientific literature. Related structures, such as certain 2-phenyl-imidazo[1,2-a]pyridine acetamides and substituted imidazo[1,2-b]pyridazines, have been investigated as potent ligands for both central and peripheral benzodiazepine receptors. nih.govnih.gov These studies indicate that the imidazopyridine core can serve as a scaffold for developing receptor modulators, though specific findings for this compound are not available.
Dopamine (B1211576) D3 Receptor Ligand Development
There are no published studies on the development of this compound as a ligand for the dopamine D3 receptor. The development of selective D3 receptor ligands is an active area of research for treating central nervous system disorders, but investigations have focused on other chemical scaffolds. elifesciences.orgmedchemexpress.com
5-HT6 Serotonin (B10506) Receptor Modulation
The modulatory activity of this compound on the 5-HT6 serotonin receptor has not been reported. The 5-HT6 receptor is a target for cognitive and neurological disorders, with research primarily focused on antagonists from different structural classes. nih.gov
Antimicrobial Efficacy in Preclinical Models
The potential of this compound as an antimicrobial agent has not been explored in published preclinical studies.
Antibacterial Activity (Gram-positive and Gram-negative Strains)
There is no available data on the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. While various derivatives of the related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) systems have been synthesized and shown to possess antimicrobial properties, specific findings for this compound are absent from the scientific literature. jst.go.jpnih.govderpharmachemica.com
Antifungal Activity (Candida species, Aspergillus species)
No studies were identified that evaluated the antifungal activity of this compound against Candida species or Aspergillus species. While research exists on the antifungal properties of other derivatives of the imidazo[1,2-a]pyridine and pyridinone scaffolds, these findings are not specific to the 5-methyl substituted version.
Antiviral Potency in In Vitro Systems
SARS-CoV-2 Cell Entry Inhibition
There is no published research or data on the ability of this compound to inhibit the entry of the SARS-CoV-2 virus into cells.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition
No literature was found describing the evaluation of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.
Antineoplastic and Cytotoxic Evaluations in Cell Lines
A search of scientific databases yielded no studies on the antineoplastic or cytotoxic effects of this compound in any cancer cell lines. While the broader class of imidazo[1,2-a]pyridines has been investigated for anticancer properties, data for this specific compound is not available.
Anti-inflammatory and Immunomodulatory Effects
There is no available data from preclinical or in vitro studies regarding the anti-inflammatory or immunomodulatory properties of this compound.
Other Preclinical Biological Activities
No other preclinical biological activities have been reported in the scientific literature for this compound.
Anthelmintic Properties
The imidazo[1,2-a]pyridine core structure has been identified as a promising scaffold for the development of anthelmintic agents. Research into this class of compounds has demonstrated their potential in combating helminth infections. A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives for their anthelmintic and antifungal activities. While specific data on this compound is not detailed, the broader class of compounds showed notable effects against helminths such as Trichostrongyloidea in sheep. This foundational research underscores the potential of the imidazo[1,2-a]pyridine nucleus as a pharmacophore for novel anthelmintic drugs.
Antiulcerogenic Potential
Several derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their potential in treating peptic ulcer disease. google.com These compounds primarily function through mechanisms such as the inhibition of gastric acid secretion or by providing cytoprotective effects.
One notable example is Zolimidine , an imidazo[1,2-a]pyridine derivative that has been studied for its gastroprotective properties. nih.gov Furthermore, research into 3-substituted imidazo[1,2-a]pyridines has revealed compounds with significant cytoprotective activity in preclinical models. nih.gov For instance, the compound 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine demonstrated cytoprotective effects comparable to the reference drug SCH-28080 in ethanol- and HCl-induced ulcer models in rats. nih.gov While these compounds did not show significant antisecretory activity in the gastric fistula rat model, their ability to protect the gastric mucosa highlights a key therapeutic avenue for this class of molecules.
| Compound/Drug | Investigated Activity | Key Findings |
| Zolimidine | Antiulcerogenic | A known gastroprotective agent with the imidazo[1,2-a]pyridine core. nih.gov |
| 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine | Cytoprotective | Showed good cytoprotective properties in ethanol (B145695) and HCl-induced ulcer models in rats, comparable to SCH-28080. nih.gov |
Anxiolytic and Hypnotic Characterization
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of anxiolytic and hypnotic agents. This is evidenced by the clinical success of drugs like Zolpidem and Alpidem .
Zolpidem , a potent hypnotic agent, selectively binds to the α1 subunit of the GABAA receptor, which mediates its sedative effects. nih.govwikipedia.org Clinical studies have shown that zolpidem reduces sleep latency and increases total sleep time, with minimal effects on sleep architecture at therapeutic doses. nih.govAlpidem , another imidazo[1,2-a]pyridine derivative, was developed as an anxiolytic agent. wikipedia.org
Research into related structures, such as (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones , has also yielded compounds with potential as non-sedative anxiolytics. nih.gov Certain derivatives from this series were found to be equipotent with chlordiazepoxide in animal models of anxiety, but with reduced anticonvulsant activity and negligible sedative or muscle-relaxant effects. nih.gov A patent has also described imidazo[1,2-a]pyridine derivatives with demonstrated anxiolytic, sleep-inducing, hypnotic, and anticonvulsant properties. google.comgoogle.com
| Compound/Drug | Primary Characterization | Mechanism of Action/Key Findings |
| Zolpidem | Hypnotic | High-affinity positive modulator at the GABA-A receptor, selective for the α1 subunit. nih.govwikipedia.org |
| Alpidem | Anxiolytic | An imidazo[1,2-a]pyridine analogue that acts as a GABA-A receptor positive allosteric modulator. wikipedia.org |
| (Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones | Anxiolytic | Equipotent with chlordiazepoxide in animal models with reduced sedative effects. nih.gov |
Antidiabetic Research
The imidazo[1,2-a]pyridine scaffold has been explored for its potential in the treatment of type 2 diabetes. A review of prospective therapeutic agents highlighted the antidiabetic potential of this chemical class. nih.gov While specific studies on this compound are not available, research on related heterocyclic systems provides insight into potential mechanisms. For instance, studies on 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analogues have identified compounds with dual inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. nih.gov These findings suggest that the broader class of imidazole-containing heterocycles warrants further investigation for antidiabetic properties.
Antileishmanial Studies
Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as a promising class of compounds in the search for new antileishmanial agents. nih.gov Several studies have focused on the synthesis and evaluation of these compounds against various Leishmania species.
A significant area of research has been on 3-nitroimidazo[1,2-a]pyridines . These compounds are believed to act as prodrugs that are bioactivated by parasitic nitroreductases, which are absent in mammalian cells. nih.gov This selective activation leads to the generation of reactive metabolites that are toxic to the parasite. One study reported a series of 22 new derivatives, with one hit compound, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine , showing good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM) and low cytotoxicity. nih.gov Another study on 3-nitroimidazo[1,2-a]pyridines identified a compound with potent antileishmanial activity against L. donovani, L. infantum, and L. major (IC50 = 1–2.1 µM). researchgate.net
Furthermore, the combination of the imidazo[1,2-a]pyridine core with other pharmacophores, such as triazoles, has also yielded compounds with significant antileishmanial activity. rsc.org
| Compound Series | Target Organism(s) | Key Findings |
| 3-Nitroimidazo[1,2-a]pyridines | L. infantum, L. donovani, L. major | Act as prodrugs activated by parasitic nitroreductases; show potent and selective activity. nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine-triazole hybrids | Leishmania species | Combination of pharmacophores leads to significant antileishmanial activity. rsc.org |
Anticonvulsant Investigations
The imidazo[1,2-a]pyridine scaffold has been investigated for its potential anticonvulsant properties. nih.gov Research has shown that certain derivatives of this heterocyclic system exhibit protective effects in various preclinical models of epilepsy.
A study on new imidazo[1,2-a]pyridines carrying active pharmacophores demonstrated their potential as anticonvulsant agents. researchgate.net While the specific structure of this compound was not detailed, the general class of compounds showed promise. Additionally, a patent covering imidazo[1,2-a]pyridine derivatives has claimed their utility for their anticonvulsant properties, alongside anxiolytic and hypnotic effects. google.comgoogle.com This suggests that the core structure is amenable to modifications that can elicit a range of central nervous system activities.
α-Amyloid Formation Inhibition
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as promising ligands for the detection of beta-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov The development of such ligands is crucial for the early diagnosis and monitoring of the disease.
A series of novel Aβ aggregate-specific ligands based on the imidazo[1,2-a]pyridine structure were synthesized and evaluated. The compound 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its bromo derivative showed high binding affinities to Aβ aggregates, with Ki values of 15 nM and 10 nM, respectively. nih.gov In vitro autoradiography using [125I]IMPY on brain sections from a transgenic mouse model of Alzheimer's disease displayed highly selective binding to amyloid-like structures. nih.gov These findings highlight the potential of imidazo[1,2-a]pyridine derivatives as imaging agents for Aβ plaques and as a foundational structure for the development of therapeutics aimed at inhibiting amyloid formation.
| Compound | Target | Binding Affinity (Ki) |
| 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) | Aβ aggregates | 15 nM nih.gov |
| 2-(4'-dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridine | Aβ aggregates | 10 nM nih.gov |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including "5-Methylimidazo[1,2-a]pyridin-2(3H)-one". Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, researchers can piece together the intricate connectivity and spatial arrangement of atoms within the molecule.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms in "this compound". The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus, while the splitting patterns in ¹H NMR reveal the number of neighboring protons.
For instance, in a related compound, (5-methyl-imidazo[1,2-a]pyridine-2-yl) methanol (B129727), the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and the methyl group. nih.gov Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, including those of the fused ring system and the methyl substituent. amazonaws.com
Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,2-a]pyridine (B132010) Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 2-(4-methoxyphenyl)pyridine | CDCl₃ | 8.66 (ddd, 1H), 7.97 (md, 2H), 7.74-7.67 (m, 2H), 7.17 (ddd, 1H), 7.0 (md, 2H), 3.86 (s, 3H) | 160.4, 157.1, 149.5, 136.6, 132.0, 128.1, 121.4, 119.8, 114.1, 55.3 |
| 2-(2-methylphenyl)pyridine | CDCl₃ | 8.68-8.65 (m, 1H), 7.70 (dt, 1H), 7.36 (md, 2H), 7.29-7.18 (m, 4H), 2.33 (s, 3H) | 160.0, 149.2, 140.4, 136.0, 135.7, 130.7, 129.6, 128.2, 125.8, 124.0, 121.5, 20.2 |
Data sourced from a study on palladium-catalyzed cross-coupling reactions. amazonaws.com
To further resolve structural ambiguities, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates the signals of directly attached proton and carbon atoms, providing a clear map of C-H bonds. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for establishing the connectivity across the entire molecular skeleton.
In the characterization of related complex molecules, 2D NMR is crucial for assigning specific proton and carbon signals, especially in densely populated spectral regions. rsc.org For example, an HSQC spectrum would definitively link a specific proton signal to its corresponding carbon in the imidazo[1,2-a]pyridine core.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of "this compound". This precise mass measurement is critical for confirming the molecular formula and distinguishing between compounds with the same nominal mass. For example, the calculated m/z for C₁₄H₁₄O is 198.1045, and a measured HRMS value of 198.1032 confirms this formula. amazonaws.com
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like "this compound". In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer. This method often produces protonated molecules [M+H]⁺, which allows for a straightforward determination of the molecular weight. amazonaws.comnih.gov
X-ray Crystallography for Absolute Structure Determination
A study on the crystal structure of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, revealed that the imidazo[1,2-a]pyridine moiety is nearly planar. nih.govresearchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds, forming a three-dimensional network. nih.gov
Table 2: Crystal Data and Structure Refinement for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol
| Parameter | Value |
| Empirical formula | C₉H₁₀N₂O |
| Formula weight | 162.19 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.3637 (2) |
| b (Å) | 8.1589 (2) |
| c (Å) | 8.3966 (2) |
| α (°) | 62.355 (1) |
| β (°) | 67.291 (2) |
| γ (°) | 88.386 (2) |
| Volume (ų) | 405.14 (2) |
| Z | 2 |
Data obtained from the crystallographic analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique utilized in the structural elucidation of imidazo[1,2-a]pyridine derivatives, providing valuable insights into their molecular framework and the presence of specific functional groups. By analyzing the absorption of infrared radiation at characteristic frequencies, researchers can identify key vibrational modes within the molecule. For the compound this compound, IR spectroscopy is instrumental in confirming the presence of the core heterocyclic structure, the methyl substituent, and the crucial carbonyl group of the lactam ring.
Detailed research findings on the vibrational spectra of the parent compound, imidazo[1,2-a]pyridine, have been established through density functional theory (DFT) calculations, which correlate well with experimental data. These studies provide a foundational understanding of the vibrational modes of the fused ring system.
The most prominent vibrational bands for the imidazo[1,2-a]pyridine skeleton include C-H stretching, C-N stretching, and various ring stretching and deformation modes. The introduction of a methyl group at the C5 position and a carbonyl group at the C2 position in this compound introduces new, distinct absorption bands. The carbonyl (C=O) stretching vibration is particularly characteristic and typically appears as a strong absorption band in the region of 1650-1750 cm⁻¹, confirming the presence of the 2-keto functionality. The methyl group introduces C-H stretching vibrations, usually observed between 2850 and 3000 cm⁻¹, as well as bending vibrations at lower frequencies.
Theoretical calculations, such as those using B3LYP/6-31G(d) methods, have been shown to be in good agreement with experimental FTIR spectra for related heterocyclic systems, providing reliable assignments for the observed vibrational frequencies. researchgate.netnih.gov
Below is a data table detailing the calculated vibrational frequencies and their assignments for the parent imidazo[1,2-a]pyridine molecule, which constitutes the core structure of this compound. researchgate.net The table highlights the fundamental vibrations of the fused rings.
| Mode | Symmetry | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Assignment (Total Energy Distribution, %) |
| 1 | A' | 207 | δ(CNCC) (42) (py) + δ(CNCC) (19) (im) + δ(CNCH) (12) (py) |
| 2 | A'' | 229 | γ(CCNC) (26) (py) + γ(CNCN) (22) + γ(CCNC) (16) + γ(CNCH) (8) (py) |
| 3 | A' | 334 | δ(CNCH) (23) (py) + δ(CNCC) (18) (im) + δ(CNCC) (15) (py) |
| 4 | A'' | 417 | γ(CCCC) (40) (py) + γ(CNCC) (25) (im) |
| 5 | A' | 426 | δ(CCCC) (29) (py) + δ(CNCC) (26) (py) + δ(CNCH) (10) (py) |
| 6 | A'' | 541 | γ(CNCC) (31) (im) + γ(CCCC) (18) (py) + γ(HCCC) (14) (py) |
| 7 | A' | 619 | Ring deformation (30) + δ(CCCC) (20) (py) |
| 8 | A'' | 669 | Ring deformation (28) + γ(HCCC) (22) (py) |
| 9 | A' | 733 | Ring breathing (35) + ν(C-N) (15) |
| 10 | A'' | 759 | γ(C-H) out-of-plane bend (45) |
| 11 | A' | 828 | Ring stretching (25) + δ(C-H) in-plane bend (20) |
| 12 | A'' | 884 | γ(C-H) out-of-plane bend (50) |
| 13 | A' | 954 | Ring stretching (30) + ν(C-C) (18) |
| 14 | A'' | 971 | γ(C-H) out-of-plane bend (55) |
| 15 | A' | 1025 | ν(C-C) (28) + δ(C-H) in-plane bend (22) |
| 16 | A' | 1097 | ν(C-N) (32) + Ring stretching (20) |
| 17 | A' | 1158 | δ(C-H) in-plane bend (40) |
| 18 | A' | 1253 | ν(C-N) (25) + δ(C-H) in-plane bend (20) |
| 19 | A' | 1311 | ν(C=N) (35) + ν(C=C) (25) |
| 20 | A' | 1348 | ν(C=C) (30) + δ(C-H) in-plane bend (25) |
| 21 | A' | 1410 | ν(C=C) (40) + ν(C=N) (20) |
| 22 | A' | 1468 | Ring stretching (45) |
| 23 | A' | 1512 | ν(C=C) (50) + Ring stretching (20) |
| 24 | A' | 1640 | ν(C=N) (40) + ν(C=C) (30) |
| 25 | A' | 3060-3120 | ν(C-H) aromatic stretching |
| py = pyridine (B92270) ring; im = imidazole (B134444) ring |
Future Perspectives and Research Challenges for Imidazo 1,2 a Pyridinones
Development of Novel and Eco-Compatible Synthetic Routes
The synthesis of imidazo[1,2-a]pyridinones has traditionally relied on multi-step procedures that can be time-consuming and generate significant chemical waste. A primary future objective is the development of more efficient and environmentally benign synthetic methodologies. Researchers are increasingly exploring one-pot reactions, microwave-assisted synthesis, and the use of greener solvents and catalysts. The aim is to create synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, reducing the environmental impact of producing these valuable compounds.
Exploration of Untapped Biological Targets and Disease Indications
While imidazo[1,2-a]pyridinones have been investigated for their activity against a range of biological targets, including enzymes and receptors implicated in various diseases, a vast landscape of potential applications remains unexplored. Future research will likely focus on screening 5-Methylimidazo[1,2-a]pyridin-2(3H)-one and its analogs against a wider array of biological targets. This includes orphan receptors and newly identified proteins involved in disease pathways for which there are currently no effective treatments. The exploration of their potential in areas such as neurodegenerative diseases, metabolic disorders, and rare genetic conditions represents a significant frontier.
Rational Design of Imidazo[1,2-a]pyridinone-Based Chemical Probes and Ligands
The structural rigidity and synthetic tractability of the imidazo[1,2-a]pyridinone core make it an excellent scaffold for the rational design of chemical probes and selective ligands. By systematically modifying the substituents on the bicyclic ring system, researchers can fine-tune the binding affinity and selectivity of these compounds for specific biological targets. The development of such probes is crucial for elucidating complex biological processes and for validating new drug targets. Future efforts will involve computational modeling and structure-activity relationship (SAR) studies to guide the design of highly potent and selective ligands based on the this compound framework.
Application in Advanced Materials Science and Sensor Development
The photophysical properties of certain imidazo[1,2-a]pyridinone derivatives, such as their fluorescence, open up possibilities for their use in materials science. These compounds have the potential to be incorporated into organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and chemosensors for the detection of specific ions or molecules. Research in this area will focus on tuning the electronic and photophysical properties of this compound and related structures to develop novel materials with tailored functionalities for advanced technological applications.
Addressing Challenges in Biological Efficacy and Selectivity
A significant challenge in the development of any new therapeutic agent is achieving high biological efficacy and selectivity. While this compound may exhibit promising activity in initial screenings, further optimization is often required to enhance its potency and minimize off-target effects. Future research will need to address these challenges through medicinal chemistry approaches, including lead optimization and the study of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The goal is to develop derivatives that are not only effective but also possess a favorable safety profile, which is paramount for their potential translation into clinical use.
Q & A
Q. What synthetic strategies are most effective for preparing 5-Methylimidazo[1,2-a]pyridin-2(3H)-one?
The synthesis typically involves condensation reactions between 2-aminopyridine derivatives and carbonyl-containing precursors. For example:
- Condensation with α-bromo ketones : Reacting 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in ethanol under reflux yields imidazo[1,2-a]pyridine derivatives .
- Multicomponent reactions : Combining aromatic aldehydes, 2-aminopyridines, and electrophilic reagents (e.g., sodium sulfinates) in one-pot reactions can streamline synthesis .
- Cyclization : Hydrolysis or oxidation steps may follow to introduce functional groups like carboxylic acids or alcohols .
Q. How is structural characterization of this compound performed?
Key methods include:
- Single-crystal X-ray diffraction (XRD) : Determines bond lengths, dihedral angles (e.g., near-planar fused rings with deviations <0.003 Å), and hydrogen-bonding networks .
- NMR spectroscopy : Assigns substituent positions (e.g., methyl at C5, ketone at C2) and confirms regioselectivity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in imidazo[1,2-a]pyridine synthesis?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity in cyclization steps, while DCM is preferred for low-temperature reactions .
- Catalysts : Base catalysts (e.g., KHCO₃) improve yields in condensation reactions by neutralizing acidic byproducts .
- Temperature control : Heating to 50–60°C accelerates multicomponent reactions but may require subsequent cooling to prevent decomposition .
Q. What analytical challenges arise in resolving tautomeric forms of this compound?
The compound may exhibit keto-enol tautomerism. Strategies include:
- Variable-temperature NMR : Monitors chemical shift changes to identify dominant tautomers .
- Computational modeling : DFT calculations predict stability of tautomeric forms based on energy minima .
- Crystallography : XRD definitively assigns the solid-state structure, though solution-phase dynamics may differ .
Q. How does the methyl group at C5 influence biological activity?
- Steric effects : The methyl group may hinder binding to off-target proteins, improving selectivity for enzymes like HIF-1α prolyl hydroxylase .
- Metabolic stability : Methylation can reduce oxidative metabolism, as seen in analogues with extended half-lives in vitro .
- Structure-activity relationship (SAR) studies : Derivatives with bulkier substituents (e.g., tert-butyl) show enhanced potency in FXa inhibition assays .
Q. What computational methods are used to predict interactions with biological targets?
- Molecular docking : Screens against kinase or protease active sites (e.g., HIF-1α, FXa) using software like AutoDock Vina .
- MD simulations : Assess binding stability over time (e.g., 100-ns simulations for ligand-protein complexes) .
- Pharmacophore modeling : Identifies critical hydrogen-bond acceptors/donors and hydrophobic regions for lead optimization .
Methodological Considerations
Q. How are purity and stability assessed during storage?
Q. What strategies mitigate artifacts in biological assays (e.g., false-positive inhibition)?
- Counter-screening : Tests against unrelated enzymes (e.g., carbonic anhydrase) to exclude pan-assay interference .
- Chelators : Addition of desferal or EDTA eliminates metal-catalyzed oxidation artifacts .
- Dose-response curves : Confirms activity with IC₅₀ values across 3–4 log units .
Data Contradictions and Resolutions
Q. How to address discrepancies in reported synthetic yields?
Q. Why do some studies report conflicting biological activities for similar derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
